Bicyclo[1.1.1]pentane, 1,3-dichloro-
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Overview
Description
Bicyclo[1.1.1]pentane, 1,3-dichloro-: is an organic compound belonging to the family of bicyclic bridged compounds. It is characterized by a highly strained molecular structure consisting of three rings of four carbon atoms each. This compound is a derivative of bicyclo[1.1.1]pentane, where two chlorine atoms are substituted at the 1 and 3 positions. The unique structure of bicyclo[1.1.1]pentane derivatives has garnered significant interest in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[1.1.1]pentane, 1,3-dichloro- typically involves the photochemical addition of propellane to diacetyl, followed by a haloform reaction of the formed diketone. This method allows for the construction of the bicyclo[1.1.1]pentane core on a large scale . Another approach involves the radical chlorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which is highly selective and can introduce up to four chlorine atoms without damaging the strained bicyclic cage .
Industrial Production Methods: Industrial production methods for bicyclo[1.1.1]pentane, 1,3-dichloro- are not extensively documented. the large-scale synthesis of related compounds, such as bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, suggests that similar methodologies could be adapted for industrial production .
Chemical Reactions Analysis
Types of Reactions: Bicyclo[1.1.1]pentane, 1,3-dichloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: Hydrodechlorination can be performed using reagents like TMS3SiH.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as nucleophiles (e.g., amines, alcohols) can be used for substitution reactions.
Reduction: Hydrodechlorination typically involves the use of reducing agents like TMS3SiH.
Oxidation: Oxidizing agents such as peroxides or oxygen can be used for oxidation reactions.
Major Products:
Substitution Products: Various substituted bicyclo[1.1.1]pentane derivatives.
Reduction Products: Dechlorinated bicyclo[1.1.1]pentane derivatives.
Oxidation Products: Oxidized bicyclo[1.1.1]pentane derivatives.
Scientific Research Applications
Chemistry: Bicyclo[1.1.1]pentane, 1,3-dichloro- is used as a building block in organic synthesis due to its unique structure and reactivity. It serves as a precursor for the synthesis of various complex molecules .
Biology and Medicine: In medicinal chemistry, bicyclo[1.1.1]pentane derivatives are explored as bioisosteres for para-substituted benzene rings. These derivatives exhibit enhanced solubility, metabolic stability, and biological activity compared to their aromatic counterparts .
Industry: The compound finds applications in materials science, where it is used to create novel materials with unique properties. It is also investigated for its potential use in drug discovery and development .
Mechanism of Action
The mechanism of action of bicyclo[1.1.1]pentane, 1,3-dichloro- involves its interaction with molecular targets through its strained bicyclic structure. The compound can undergo various chemical transformations, allowing it to interact with different biological pathways. The exact molecular targets and pathways involved depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: A related compound with carboxylic acid groups instead of chlorine atoms.
1,3-Disubstituted Bicyclo[1.1.1]pentanes: Compounds with various substituents at the 1 and 3 positions.
Uniqueness: Bicyclo[1.1.1]pentane, 1,3-dichloro- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of chlorine atoms enhances its reactivity and allows for further functionalization, making it a valuable compound in synthetic chemistry and drug design .
Properties
IUPAC Name |
1,3-dichlorobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2/c6-4-1-5(7,2-4)3-4/h1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZVXJCKPLNRDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442969 |
Source
|
Record name | Bicyclo[1.1.1]pentane, 1,3-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22287-43-0 |
Source
|
Record name | Bicyclo[1.1.1]pentane, 1,3-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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